molecular formula C27H42N6O6 B12580516 N-ME-Abz-lys-pro-leu-gly-OH

N-ME-Abz-lys-pro-leu-gly-OH

Cat. No.: B12580516
M. Wt: 546.7 g/mol
InChI Key: VZEILVJDQFMAHX-FKBYEOEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ME-Abz-lys-pro-leu-gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

    Deprotection and coupling: The amino group of the attached amino acid is deprotected, and the next amino acid (leucine) is coupled using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

    Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (proline, lysine, and N-methyl-anthranilic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

N-ME-Abz-lys-pro-leu-gly-OH can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride.

    Substitution: The peptide can undergo substitution reactions, particularly at the lysine residue, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Alkyl halides in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

N-ME-Abz-lys-pro-leu-gly-OH has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzyme kinetics studies to investigate protease activity.

    Biology: Employed in fluorescence resonance energy transfer (FRET) assays to study protein-protein interactions.

    Medicine: Utilized in drug discovery and development as a model peptide for testing new therapeutic agents.

    Industry: Applied in the development of biosensors and diagnostic tools

Mechanism of Action

The mechanism of action of N-ME-Abz-lys-pro-leu-gly-OH involves its interaction with specific enzymes or proteins. The compound acts as a substrate for proteases, which cleave the peptide bond, resulting in a measurable fluorescence signal. This property makes it valuable in studying enzyme kinetics and protein interactions .

Comparison with Similar Compounds

Similar Compounds

    N-ME-Abz-lys-pro-leu-gly-leu-Dap(Dnp)-Ala-Arg-NH2: Another synthetic peptide with a similar structure but different amino acid sequence.

    H-Lys(Abz)-Pro-Pro-pNA: A peptide used in similar biochemical assays but with a different chromophore.

Uniqueness

N-ME-Abz-lys-pro-leu-gly-OH is unique due to its specific sequence and the presence of the N-methyl-anthranilic acid moiety, which imparts distinct fluorescence properties. This makes it particularly useful in FRET-based assays and other fluorescence-based applications .

Properties

Molecular Formula

C27H42N6O6

Molecular Weight

546.7 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-(methylamino)benzoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C27H42N6O6/c1-17(2)15-21(25(37)30-16-23(34)35)32-26(38)22-12-8-14-33(22)27(39)20(11-6-7-13-28)31-24(36)18-9-4-5-10-19(18)29-3/h4-5,9-10,17,20-22,29H,6-8,11-16,28H2,1-3H3,(H,30,37)(H,31,36)(H,32,38)(H,34,35)/t20-,21-,22-/m0/s1

InChI Key

VZEILVJDQFMAHX-FKBYEOEOSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)C2=CC=CC=C2NC

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C2=CC=CC=C2NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.